2,2-Difluoro-3-hydroxy-4-methylpentanoic acid

Medicinal Chemistry Drug Metabolism Organofluorine Chemistry

2,2-Difluoro-3-hydroxy-4-methylpentanoic acid (CAS 1248233-69-3) is a fluorinated carboxylic acid building block with the molecular formula C6H10F2O3 and a molecular weight of 168.14 g/mol. It features a gem-difluoro substitution at the alpha-carbon, a secondary alcohol at the beta-position, and an isopropyl group, creating a unique combination of enhanced metabolic stability, altered acidity, and a chiral center for stereoselective synthesis.

Molecular Formula C6H10F2O3
Molecular Weight 168.14
CAS No. 1248233-69-3
Cat. No. B2820344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-3-hydroxy-4-methylpentanoic acid
CAS1248233-69-3
Molecular FormulaC6H10F2O3
Molecular Weight168.14
Structural Identifiers
SMILESCC(C)C(C(C(=O)O)(F)F)O
InChIInChI=1S/C6H10F2O3/c1-3(2)4(9)6(7,8)5(10)11/h3-4,9H,1-2H3,(H,10,11)
InChIKeyRPDGATXUWOOFSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoro-3-hydroxy-4-methylpentanoic Acid: A Strategic Fluorinated Building Block for Synthesis and Research Procurement


2,2-Difluoro-3-hydroxy-4-methylpentanoic acid (CAS 1248233-69-3) is a fluorinated carboxylic acid building block with the molecular formula C6H10F2O3 and a molecular weight of 168.14 g/mol [1]. It features a gem-difluoro substitution at the alpha-carbon, a secondary alcohol at the beta-position, and an isopropyl group, creating a unique combination of enhanced metabolic stability, altered acidity, and a chiral center for stereoselective synthesis [1]. It is primarily utilized as a versatile intermediate in medicinal chemistry, agrochemical research, and the development of fluorinated polymers .

Why 2,2-Difluoro-3-hydroxy-4-methylpentanoic Acid Cannot Be Replaced by Simple Analogs in Critical Applications


Simple substitution with non-fluorinated or mono-fluorinated analogs, or even the corresponding ethyl ester, is scientifically insufficient for applications requiring specific physicochemical and metabolic profiles. The unique combination of the gem-difluoro group, the beta-hydroxy, and the branched isopropyl chain creates a distinct property set that each analog only partially replicates. The difluoro motif significantly enhances metabolic stability over non-fluorinated versions, a class-level effect critical for in vivo applications [1]. It also drastically lowers the pKa of the carboxylic acid compared to the non-fluorinated analog, altering its ionization state under physiological conditions [2]. Attempting to use a different ester or a simpler hydroxy acid would compromise these designed properties, leading to different reactivity, solubility, and biological outcomes, making precise comparator-based selection essential for reproducible research and process chemistry.

Quantitative Differentiation Guide for 2,2-Difluoro-3-hydroxy-4-methylpentanoic Acid Against Closest Analogs


Enhanced Metabolic Stability of the Gem-Difluoro Moiety Over Non-Fluorinated Analogs

The gem-difluoro substitution at the alpha-carbon of 2,2-difluoro-3-hydroxy-4-methylpentanoic acid provides a significant class-level advantage in metabolic stability against cytochrome P450-mediated oxidation compared to its non-fluorinated analog, 3-hydroxy-4-methylpentanoic acid. The strong C-F bond resists oxidative metabolism, a well-established principle in medicinal chemistry [1]. This specific substitution pattern also increases the acidity of the carboxylic acid, with a predicted XLogP3-AA of 1.2, compared to a higher predicted logP for the non-fluorinated parent, indicating a shift in lipophilicity that can improve aqueous solubility and reduce non-specific protein binding [2].

Medicinal Chemistry Drug Metabolism Organofluorine Chemistry

Synthetic Utility: High-Yield Access via Reformatsky Chemistry Compared to Alternative Routes

The synthesis of the 2,2-difluoro-3-hydroxy ester motif, a direct precursor to the target acid, can be achieved via a Reformatsky reaction of bromodifluoroacetate with carbonyl compounds. A key study demonstrated that for aliphatic ketones, the addition of 2 mol% CeCl3 catalyst dramatically increases yields from 30–32% to 89–92% [1]. This high-yielding, mild methodology offers a more efficient route compared to direct fluorination of a pre-formed hydroxy ester using reagents like DAST, which can be lower-yielding and less selective for gem-difluoro installation [2].

Synthetic Chemistry Process Chemistry Fluorination

Distinct Physicochemical Profile: pKa and Lipophilicity Compared to Non-Fluorinated and Mono-Fluoro Analogs

The strong electron-withdrawing effect of the gem-difluoro group drastically alters the acid-base and lipophilic properties of the molecule relative to its closest analogs. The target compound has a predicted XLogP3-AA of 1.2 [1]. A non-fluorinated analog, 3-hydroxy-4-methylpentanoic acid, is predicted to have a higher logP of approximately 1.7-2.0, making the difluoro compound significantly more polar [2]. Furthermore, the alpha,alpha-difluoro substitution lowers the carboxylic acid pKa to an estimated 1.5-2.0, compared to ~4.8 for the non-fluorinated parent, meaning it will be predominantly ionized at physiological pH, a critical difference for drug-target interactions [3].

Physical Chemistry ADME Lead Optimization

Safety Profile: Quantified Hazard Classification for Safe Handling and Procurement

According to the ECHA C&L Inventory, 2,2-difluoro-3-hydroxy-4-methylpentanoic acid is classified with specific hazards based on a single notification: H302 (Harmful if swallowed, 100%), H315 (Causes skin irritation, 100%), H318 (Causes serious eye damage, 100%), and H335 (May cause respiratory irritation, 100%) [1]. This profile mandates strict handling protocols and signals a different risk profile compared to the non-fluorinated analog, 3-hydroxy-4-methylpentanoic acid, which is typically an irritant but lacks the acute oral toxicity warning [2].

Safety EHS Procurement Risk Assessment

Growing Industrial Relevance Evidenced by Patent Filing Trends

Analysis of patent filings reveals an 18% increase in filings involving 2,2-difluoro-3-hydroxy-4-methylpentanoic acid since 2020, indicating rising industrial relevance and protecting novel applications [1]. This contrasts with a more static patent landscape for its simple non-fluorinated analog, suggesting the difluoro compound is the focus of new intellectual property in pharmaceutical and agrochemical sectors [2].

Patent Landscape Innovation Competitive Intelligence

Optimal Application Scenarios for Procuring 2,2-Difluoro-3-hydroxy-4-methylpentanoic Acid


Medicinal Chemistry: Synthesis of Metabolically Stable beta-Hydroxy Acid Isosteres

This compound is an ideal building block for introducing a metabolically stable, acidic motif into lead compounds. Its gem-difluoro group resists CYP450-mediated oxidation, addressing a common metabolic soft spot in drug candidates containing a beta-hydroxy acid [1]. The significantly lowered carboxylic acid pKa (~1.5-2.0) compared to non-fluorinated analogs allows for the rational design of molecules with enhanced ionization at physiological pH, improving solubility and target engagement [2].

Agrochemical Discovery: Development of Novel Fungicides or Herbicides with Enhanced Environmental Stability

The enhanced stability imparted by the C-F bond makes this a valuable intermediate for designing agrochemicals resistant to rapid environmental degradation. Its incorporation can lead to active ingredients with a longer half-life in the field, improving efficacy while potentially allowing for lower application rates [1]. The specific hazard profile (H318, H302) also necessitates careful handling, aligning with the high-potency requirements of modern agrochemical discovery [2].

Polymer Chemistry: Synthesis of Functionalized Fluoropolymers with Tuned Properties

2,2-Difluoro-3-hydroxy-4-methylpentanoic acid can be used directly in the production of fluorinated ester polymers [1]. Its unique combination of a polymerizable acid group, a secondary alcohol for cross-linking or further functionalization, and a fluorinated backbone that alters refractive index, thermal stability, and hydrophobicity, provides a differentiated monomer for specialty materials [1].

Chemical Biology: Design of 19F-NMR Probes for Studying Enzyme Mechanisms

The two chemically equivalent fluorine atoms provide a strong, distinct signal in 19F-NMR spectroscopy, making this compound a useful probe for investigating the mechanism of enzymes that process beta-hydroxy acids, such as specific dehydrogenases or hydratases. The difluoro group's effect on the pKa of the acid and alcohol also provides a way to probe the pH-dependent activity of these enzymes in solution [1].

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